molecular formula C18H14F3N3OS B2909816 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226458-26-9

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2909816
CAS No.: 1226458-26-9
M. Wt: 377.39
InChI Key: PROFICLSVVEVTH-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its robust and multi-functional properties. The structure contains an imidazole ring, known for its presence in many pharmacologically active molecules, with a trifluoromethyl group that enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

  • Formation of the imidazole ring: : Starting with a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

  • Introduction of the phenyl and trifluoromethyl groups: : Achieved via electrophilic aromatic substitution reactions.

  • Thioacetic acid modification:

Industrial Production Methods

Industrial production scales up these processes, employing continuous-flow reactors to ensure efficient and controlled reactions. Key parameters include maintaining optimal temperatures and pH levels and using solvents that facilitate high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically at the sulfur atom, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions, especially of the imidazole ring, can yield various hydrogenated products.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify both the aromatic and thioacetamide parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employs hydrogen gas in the presence of a metal catalyst or sodium borohydride.

  • Substitution: : Utilizes halogenating agents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.

Major Products

  • Sulfoxides and sulfones: : Products from oxidation reactions.

  • Hydrogenated derivatives: : Results from reduction reactions.

  • Various substituted derivatives: : Formed through substitution reactions.

Scientific Research Applications

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide finds applications across multiple fields:

Chemistry

  • Used as an intermediate in the synthesis of more complex organic compounds.

Biology

  • Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.

Medicine

  • Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring.

Industry

  • Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites, inhibiting enzyme function. The trifluoromethyl group enhances binding affinity and specificity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-imidazole

  • 1-(3-(trifluoromethyl)phenyl)-1H-imidazole

  • Thioacetamide derivatives

Uniqueness

Compared to other imidazole and thioacetamide derivatives, 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide stands out due to the combined presence of a trifluoromethyl group and a sulfur-containing acetamide, which confer enhanced biological activity and chemical stability.

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Properties

IUPAC Name

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-7-4-8-14(9-13)24-15(12-5-2-1-3-6-12)10-23-17(24)26-11-16(22)25/h1-10H,11H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROFICLSVVEVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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